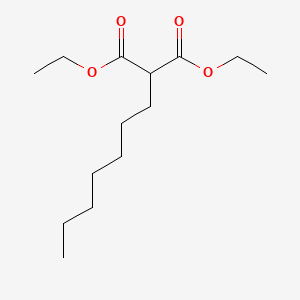










|
REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:14](OCC)=[O:15])[C:9](OCC)=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C(OCC)C>[CH2:1]([CH:8]([CH2:9][OH:10])[CH2:14][OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
28.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)C(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
After washing with 10% aqueous solution of sodium carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water, the resulting ether layer dried with anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling ether under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography (developing solvent: hexane/ethyl acetate=4/1)
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)C(CO)CO
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |